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Azanide;palladium(2+);sulfate

Electroplating Corrosion Tetraamminepalladium salts

Chloride contamination in Pd electroplating corrodes stainless-steel equipment & degrades organic additives, causing bath instability & IPC Class 3 failures. Tetraamminepalladium(II) sulfate eliminates these risks. - ≥99.9% metals-basis purity with ≥37.4 wt% Pd content for consistent bath replenishment. - Zero chloride & nitrate formulation extends bath life and ensures uniform deposit morphology. - Suitable for low-ammonia processes; reduces workplace NH₃ emissions for semiconductor lead-frame finishing.

Molecular Formula H8N4O4PdS-4
Molecular Weight 266.58 g/mol
Cat. No. B15133449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanide;palladium(2+);sulfate
Molecular FormulaH8N4O4PdS-4
Molecular Weight266.58 g/mol
Structural Identifiers
SMILES[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Pd+2]
InChIInChI=1S/4H2N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H2;(H2,1,2,3,4);/q4*-1;;+2/p-2
InChIKeyLJZUZKVTPNLCTI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraamminepalladium(II) Sulfate: High-Purity Electroplating Salt for Precision Electronic Component Metallization


Tetraamminepalladium(II) sulfate (IUPAC: azane;palladium(2+);sulfate; CAS 13601‑06‑4; molecular formula [Pd(NH₃)₄]SO₄) is a water‑soluble coordination complex in which a central Pd²⁺ ion is coordinated by four neutral ammonia ligands, with sulfate serving as the charge‑balancing counterion [1]. This compound is classified as a tetraamminepalladium(II) salt and is supplied as a white to pale‑yellow crystalline powder with a typical palladium content of ≥37.4 wt% . Unlike simple palladium salts such as palladium(II) chloride or palladium(II) sulfate, the tetraammine coordination sphere provides controlled ligand lability that is crucial for uniform electrodeposition. The compound is widely utilized as the primary palladium source in electroplating baths for electronic components, including printed circuit boards, connectors, and lead‑frames.

Why Tetraamminepalladium(II) Sulfate Cannot Be Interchanged with Other Tetraamminepalladium or Simple Palladium Salts


Although several tetraamminepalladium(II) salts share the identical [Pd(NH₃)₄]²⁺ cation, the counterion (sulfate, chloride, nitrate) dictates process‑critical properties that render substitution non‑trivial. Chloride‑containing analogs such as tetraamminepalladium(II) chloride corrode stainless‑steel plating equipment and contaminate baths with chloride ions that accelerate organic additive degradation [1]. Nitrate‑based analogs accumulate nitrate ions during prolonged bath operation, which progressively alter bath pH and oxidizing power, destabilizing deposition rates . Simple palladium salts (PdCl₂, PdSO₄) lack the ammine ligands necessary for controlled complex dissociation, yielding inconsistent deposit morphology and lower throwing power [2]. Tetraamminepalladium(II) sulfate is engineered to eliminate chloride and nitrate entirely while maintaining the favorable electrochemical characteristics of the tetraammine coordination sphere, making direct substitution of apparent chemical equivalents unreliable without rigorous requalification of the entire plating process.

Quantitative Comparative Evidence for Selection of Tetraamminepalladium(II) Sulfate Over Its Closest Analogs


Elimination of Chloride‑Induced Corrosion: Sulfate vs. Chloride Counterion in Tetraamminepalladium Plating Baths

Tetraamminepalladium(II) sulfate completely eliminates chloride, a counterion present in tetraamminepalladium(II) chloride that is classified as corrosive to metals (GHS Category 1, H290) and responsible for degrading organic bath additives and corroding stainless‑steel plating line equipment. In contrast, the sulfate formulation contains no halide species and is explicitly documented as halogen‑free, enabling prolonged bath lifetime and reduced equipment maintenance [1] . Patent literature states that chloride and nitrite impurities from conventional palladium complex syntheses 'can, under certain conditions, contaminate plating baths resulting in low efficiencies, fast degradation of organic components, and unstable bath performance' and are 'implicated in the corrosive attack of plating line equipment' [1].

Electroplating Corrosion Tetraamminepalladium salts

Elimination of Nitrate Accumulation: Why Tetraamminepalladium(II) Sulfate Replaces Nitrate‑Based Salts in Production Baths

Tetraamminepalladium(II) nitrate, an earlier‑generation electroplating salt, progressively releases nitrate ions into the plating bath during extended operation. Industrial sources note nitrate accumulation shifts the bath’s chemical equilibrium, degrades operating conditions, and directly attacks process equipment. Industry reports explicitly state that tetraamminepalladium(II) nitrate 'has gradually been replaced by tetraamminepalladium(II) sulfate' for large‑scale production . The sulfate analog eliminates nitrate entirely, removing this failure mode and enabling consistent deposition rates over extended bath life.

Electroplating Bath Stability Process Chemistry

Palladium Content in Replenisher Formulation: 35–45 wt% Pd Specification for Tetraamminepalladium(II) Sulfate Replenisher

The palladium tetraammine sulfate complex is specifically claimed as a replenisher containing 35 to 45 weight percent palladium for palladium and palladium‑alloy electroplating baths [1]. Commercially supplied tetraamminepalladium(II) sulfate material is standardized at ≥37.4 wt% Pd minimum, consistent with this replenisher specification . By comparison, tetraamminepalladium(II) nitrate provides ≥35.0 wt% Pd , and tetraamminepalladium(II) chloride monohydrate yields approximately 43.3 wt% Pd. However, the nitrate and chloride forms carry the documented bath‑contamination liabilities described above. The 2.4 percentage‑point higher minimum Pd content of the sulfate form versus the nitrate form offers a marginal material‑efficiency advantage while preserving bath stability.

Electroplating Bath Replenishment Palladium Content

Ultra‑High Purity Specification: 99.9% Metals Basis with Halogen‑Free and Nitrate‑Free Assurance

Commercially available tetraamminepalladium(II) sulfate is routinely supplied at a certified purity of ≥99.9% on a metals basis, with a guaranteed palladium minimum of 37.4 wt% . This purity level is specifically referenced as enabling high‑efficiency plating and is documented as halogen‑free and nitrate‑free [1]. While tetraamminepalladium(II) chloride and nitrate products may also achieve high metals‑basis purity, their inherent counterions (chloride, nitrate) persist regardless of palladium purity, limiting the functional purity of the resulting plating bath. The sulfate form uniquely combines high analytical purity with an inert, non‑contaminating counterion, providing procurement teams with a single specification that simultaneously assures metal purity and process compatibility.

Purity Quality Specification Procurement

High‑Confidence Application Scenarios for Tetraamminepalladium(II) Sulfate Based on Verified Differential Evidence


Chloride‑Free Palladium Electroplating of Printed Circuit Boards and Electronic Connectors

Tetraamminepalladium(II) sulfate is the preferred palladium source for plating baths used in the manufacture of printed circuit boards (PCBs), network plugs, and electronic connectors where chloride contamination cannot be tolerated. The absence of chloride (chloride = 0%) eliminates GHS‑classified corrosive attack on stainless‑steel plating fixtures and prevents chloride‑induced degradation of organic levelers and brighteners [1]. This directly extends bath replenishment intervals and maintains consistent deposit properties required for IPC Class 3 high‑reliability electronics.

Automotive Catalytic Converter Washcoat Synthesis Using High‑Purity Pd Precursor

Tetraamminepalladium(II) sulfate with certified ≥99.9% metals‑basis purity and ≥37.4 wt% Pd serves as a controlled‑purity precursor for synthesizing palladium‑based catalytic washcoats in automotive catalytic crackers [2]. The absence of chloride prevents sintering promoter effects during calcination, and the absence of nitrate eliminates NOₓ evolution during thermal decomposition, simplifying exhaust‑gas management in catalyst production facilities.

Low‑Ammonia Electroplating Process for Semiconductor Lead‑Frame Finishing

The sulfate formulation is specifically suitable for low‑ammonia electroplating processes, reducing ammonia volatilization rates and improving workplace air quality compared to high‑ammonia baths [3]. The tetraammine coordination sphere of [Pd(NH₃)₄]SO₄ provides a controlled ammonia fugacity that enables operation at lower free‑ammonia concentrations without sacrificing deposit uniformity, a documented advantage for semiconductor lead‑frame finishing where ammonia emissions are regulated.

Long‑Life Palladium Electroplating Replenisher for High‑Volume Production Lines

The 35–45 wt% palladium content specified in patent literature and the ≥37.4 wt% Pd commercial specification qualifies tetraamminepalladium(II) sulfate as a high‑density replenisher for palladium and palladium‑alloy electroplating baths operating at 5–10 wt% of recommended bath concentration [4]. This application scenario eliminates chloride and nitrate accumulation—two root causes of bath instability—making it the compound of choice for continuous high‑volume production lines where bath downtime for corrective maintenance is economically prohibitive.

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